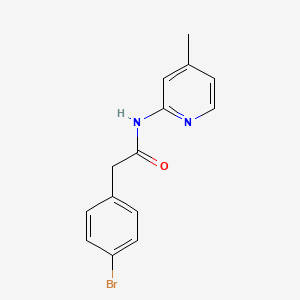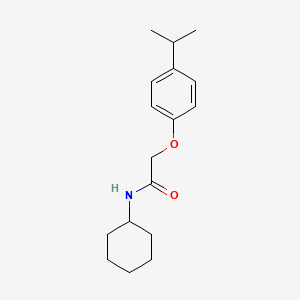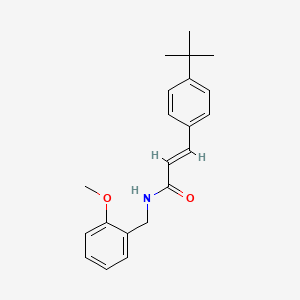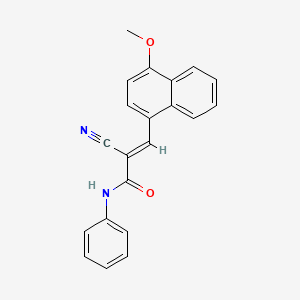
2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide, also known as BPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BPA belongs to the class of compounds known as pyridine derivatives and is commonly used in the field of medicinal chemistry as a starting material for the synthesis of various bioactive molecules.
Mechanism of Action
The exact mechanism of action of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in the body. 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been shown to interact with a number of proteins and enzymes, including ion channels, receptors, and enzymes involved in the synthesis and metabolism of neurotransmitters.
Biochemical and Physiological Effects
2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. It has been shown to possess potent antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been found to exhibit neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide is its versatility as a starting material for the synthesis of various bioactive molecules. Additionally, 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide is relatively easy to synthesize and is readily available in large quantities. However, one of the limitations of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the use of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide in scientific research. One area of interest is the development of novel 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide-based compounds with improved pharmacological properties. Additionally, 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide may be useful in the development of new therapies for the treatment of various diseases, including neurodegenerative diseases and cancer.
Conclusion
In conclusion, 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been found to exhibit a wide range of biological activities and may have potential therapeutic applications in the treatment of various diseases. However, further research is needed to fully understand the mechanism of action and potential toxicity of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide involves the reaction of 4-bromoacetophenone with 4-methyl-2-pyridinecarboxamide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide as a white crystalline solid.
Scientific Research Applications
2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been extensively used in scientific research for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been found to possess potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-10-6-7-16-13(8-10)17-14(18)9-11-2-4-12(15)5-3-11/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFAGCGPSMNGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(4-methylpyridin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)

![3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)


![N,N-diethyl-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}aniline](/img/structure/B5854712.png)


![2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5854719.png)
![4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B5854731.png)
![3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5854735.png)